![molecular formula C24H22O4 B12555849 3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one CAS No. 194306-64-4](/img/structure/B12555849.png)
3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one is a complex organic compound characterized by its unique benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-(methoxymethyl)phenyl derivatives with benzofuran-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(methoxymethyl)-2-phenyl-1,3-dioxane
- 3,3-Bis(methoxymethyl)-2,5-dimethylhexane
Uniqueness
3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one is unique due to its benzofuran core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific reactivity or biological activity is desired.
Properties
CAS No. |
194306-64-4 |
|---|---|
Molecular Formula |
C24H22O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3,3-bis[2-(methoxymethyl)phenyl]-2-benzofuran-1-one |
InChI |
InChI=1S/C24H22O4/c1-26-15-17-9-3-6-12-20(17)24(21-13-7-4-10-18(21)16-27-2)22-14-8-5-11-19(22)23(25)28-24/h3-14H,15-16H2,1-2H3 |
InChI Key |
HZPCTFCTJLZAMQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


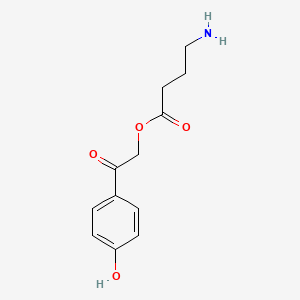
![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)
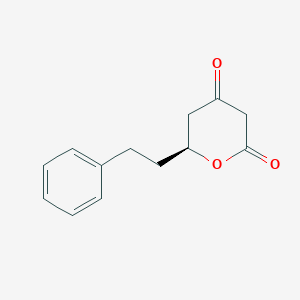

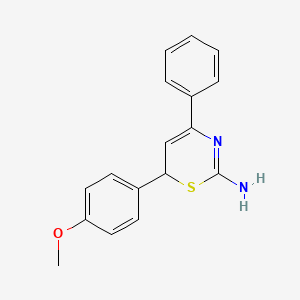
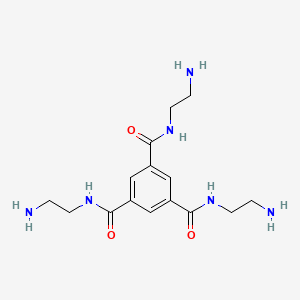

![2-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B12555816.png)
![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)
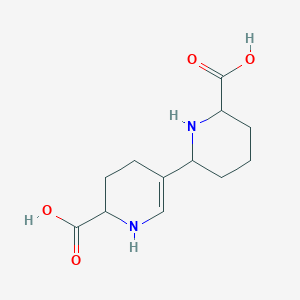
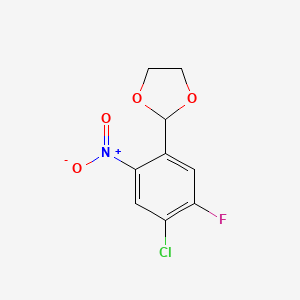

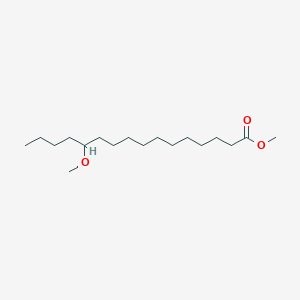
![N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea](/img/structure/B12555848.png)
